3-Amino-4-isopropylbenzoic acid
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Overview
Description
3-Amino-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group at the third position and an isopropyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isopropylbenzoic acid typically involves the nitration of 4-isopropylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Nitro-4-isopropylbenzoic acid.
Reduction: 3-Amino-4-isopropylbenzyl alcohol.
Substitution: Various amides and esters depending on the substituents used.
Scientific Research Applications
3-Amino-4-isopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-isopropylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-Amino-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-Amino-4-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
3-Amino-4-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, melting point, and interaction with other molecules, making it distinct from its analogs .
Biological Activity
3-Amino-4-isopropylbenzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the following chemical features:
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
- CAS Number : 536-66-3
Research indicates that compounds similar to this compound can influence various biological pathways:
- Proteasome and Autophagy Activation : Studies have shown that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular protein degradation and turnover. This activity is particularly relevant in the context of aging and neurodegenerative diseases, where protein accumulation is a concern .
- Enzyme Inhibition : Certain derivatives exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin lightening or anti-aging .
- Antifungal Activity : Compounds derived from Bridelia retusa, including this compound, have demonstrated antifungal properties, indicating their potential use in treating fungal infections .
Biological Activities
The biological activities associated with this compound include:
- Antioxidant Effects : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, which could be beneficial in developing new antimicrobial agents.
- Cytotoxicity Studies : Preliminary studies suggest low cytotoxicity in normal cell lines, making it a candidate for further investigation in cancer therapeutics .
Research Findings
A summary of key studies related to the biological activity of this compound is presented below:
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various benzoic acid derivatives, including this compound, on cancer cell lines such as Hep-G2 and A2058. The results indicated that these compounds could induce apoptosis without significant toxicity to normal cells .
- Tyrosinase Inhibition : Research focusing on the inhibition of mushroom tyrosinase revealed that this compound could effectively reduce melanin production in vitro, suggesting its utility in skin care products aimed at hyperpigmentation .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
LXMRKRTZVOWIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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